3-Methyl-3-pyrazolin-5-one

Description

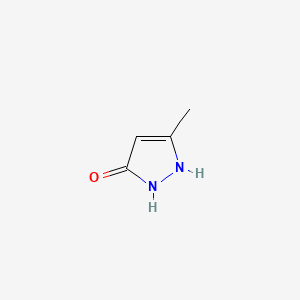

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-3-pyrazolin-5-one from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Methyl-3-pyrazolin-5-one, a crucial heterocyclic compound that serves as a fundamental building block in the development of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and the neuroprotective agent Edaravone.[1][2][3] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the synthesis of this compound from ethyl acetoacetate and hydrazine derivatives.

Introduction

3-Methyl-5-pyrazolone and its N-substituted derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[4] Their versatile chemical structure allows for a wide range of pharmacological activities.[4] The synthesis of the pyrazolone ring is a classic example of condensation chemistry, typically achieved through the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is known for its robustness and generally high yields.[6]

Reaction Mechanism and Tautomerism

The synthesis of this compound from ethyl acetoacetate and hydrazine hydrate proceeds via a two-step mechanism:

-

Condensation: The initial step involves the nucleophilic attack of the hydrazine on the more electrophilic keto-carbonyl group of the ethyl acetoacetate, forming a hydrazone intermediate.

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.

A key feature of this compound is its existence in multiple tautomeric forms: the NH-form, the OH-form (3-methyl-1H-pyrazol-5-ol), and the CH-form. The equilibrium between these tautomers is influenced by the solvent and the presence of substituents.

Below is a diagram illustrating the general reaction mechanism for the synthesis of a pyrazolone derivative.

The tautomeric forms of this compound are depicted in the following diagram.

Experimental Protocols

Several protocols for the synthesis of this compound and its derivatives have been reported. The following is a generalized and comprehensive procedure based on established methods.[5][7]

Materials and Reagents:

-

Ethyl acetoacetate

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Absolute ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (or the corresponding substituted hydrazine) dropwise with continuous stirring. An exothermic reaction may be observed.

-

Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture. The temperature and duration of heating can be optimized based on the specific reactants.[5][8]

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The solid product should precipitate out.[5]

-

Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or ethanol to remove impurities.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]

-

Drying: Dry the purified crystals to obtain the final product.

The overall experimental workflow is illustrated in the diagram below.

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses of this compound and its N-phenyl derivative (Edaravone).

Table 1: Reaction Conditions and Yields

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60 | 1 | 64 | [5] |

| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 | ≥85 | [8] |

| Ethyl acetoacetate, Phenylhydrazine | Ethanol | Reflux | 1 | 94.2 | [9] |

| Ethyl acetoacetate, Phenylhydrazine | Lower alcohol | Reflux | - | High | [10] |

| Ethyl acetoacetate, Methyl hydrazine | None | 80-90 | 1.5 | ~100 | [7] |

Table 2: Physical and Spectroscopic Data of 3-Methyl-5-pyrazolone

| Property | Value | Reference |

| Melting Point (°C) | 217 (lit), 202 (obs) | [5] |

| IR (cm⁻¹) | ||

| N-H stretching | 3350 | [5] |

| C=O stretching | 1740 | [5] |

| ¹H NMR (CDCl₃, δ ppm) | [7] | |

| CH₃ | 2.04 (s, 3H) | |

| CH₂ | 3.13 (s, 2H) | |

| ¹³C NMR (CDCl₃, δ ppm) | [7] | |

| CH₃ | 16.9 | |

| CH₂ | 41.4 | |

| C=O | 172.3 | |

| C=N | 155.6 | |

| Elemental Analysis (%) | C: 48.97, H: 6.16, N: 28.56 (Calc.)C: 48.64, H: 5.98, N: 28.12 (Found) | [5] |

Table 3: Physical and Spectroscopic Data of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

| Property | Value | Reference |

| Melting Point (°C) | 126-128 | [7] |

| ¹H NMR (CDCl₃, δ ppm) | [7] | |

| CH₃ | 2.18 (s, 3H) | |

| CH₂ | 3.42 (s, 2H) | |

| Aromatic-H | 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H) | |

| ¹³C NMR (CDCl₃, δ ppm) | [7] | |

| CH₃ | 16.6 | |

| CH₂ | 42.6 | |

| Aromatic-C | 118.4, 124.6, 128.4, 137.6 | |

| C=O | 170.2 | |

| C=N | 156.1 |

Applications in Drug Development

3-Methyl-5-pyrazolone serves as a versatile scaffold in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] Its derivatives have been extensively studied for their potential as:

-

Analgesic and Anti-inflammatory Agents: Many pyrazolone derivatives exhibit potent pain-relieving and anti-inflammatory properties.[1]

-

Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds with antibacterial and antifungal activities.[4]

-

Anticancer and Antioxidant Agents: Certain derivatives have shown promise as anticancer and antioxidant compounds.[3]

-

Neuroprotective Agents: A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6]

The logical relationship between the synthesis of this compound and its applications in drug development is illustrated below.

Conclusion

The synthesis of this compound from ethyl acetoacetate is a well-established and efficient method for producing a key intermediate in the pharmaceutical industry. The reaction is versatile, allowing for the creation of a diverse library of pyrazolone derivatives with a broad spectrum of biological activities. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and proper characterization of the product are essential for successful synthesis and subsequent drug development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 9. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 10. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-3-pyrazolin-5-one in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 3-Methyl-3-pyrazolin-5-one, a core heterocyclic scaffold found in numerous pharmaceuticals, including the neuroprotective agent Edaravone. Understanding the tautomeric equilibrium of this compound and its derivatives is critical, as the predominant form can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The equilibrium is highly sensitive to the solvent environment, a factor of paramount importance in drug design, synthesis, and formulation.

Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms due to proton migration. This phenomenon involves keto-enol, lactam-lactim, and imine-enamine tautomerism.[1] The three key forms are:

-

CH Form (Keto Form): A methylene group is present at the C4 position of the pyrazolone ring. This form is technically a 2,4-dihydro-3H-pyrazol-3-one.

-

OH Form (Enol/Aromatic Form): A hydroxyl group is at the C5 position, resulting in an aromatic pyrazole ring. This form is a 1H-pyrazol-5-ol.

-

NH Form (Amide Form): An imine-like proton is on one of the ring nitrogen atoms, with the keto group at C5. This is a 1,2-dihydro-3H-pyrazol-3-one.

The equilibrium between these forms is dynamic and dictated by their relative thermodynamic stabilities, which are strongly influenced by the surrounding solvent.

Caption: Tautomeric equilibrium of this compound.

Influence of Solvents on Tautomeric Equilibrium

The stability of each tautomer is dependent on its interaction with solvent molecules. Factors such as solvent polarity, proticity (hydrogen bond donating or accepting ability), and dielectric constant play a crucial role.[2][3]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with both the keto and hydroxyl/amine groups, stabilizing all forms to some extent. However, they can significantly stabilize the more polar NH and OH forms.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors. They can stabilize the NH and OH forms by accepting a hydrogen bond. Studies show that in DMSO, the hydroxy (OH) tautomer is the predominant species for 3-methyl-5-pyrazolone.[4] For the related compound Edaravone (1-phenyl-3-methyl-5-pyrazolone), the OH-form is also preponderant in DMSO.[5]

-

Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol (OH) form can be a stabilizing factor.[2] However, for pyrazolones, the less polar CH (keto) form is often favored. For instance, ¹H NMR spectra of 1-phenyl-3-methyl-5-pyrazolone in CDCl₃ showed signals corresponding only to the CH-form.[5]

Quantitative Analysis of Tautomeric Distribution

The precise ratio of tautomers in a given solvent can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes findings for 3-methyl-5-pyrazolone and its closely related N-phenyl derivative, Edaravone.

| Compound | Solvent | Predominant Form(s) | Tautomer Ratio (%) | Source(s) |

| 3-Methyl-5-pyrazolone | DMSO | OH Form | Predominantly OH | [4] |

| 3-Methyl-5-pyrazolone | Low Polarity Solvents | Keto Form (CH/NH) | Predominantly Keto | [4] |

| 1-Phenyl-3-methyl-5-pyrazolone | DMSO-d₆ | OH, CH, NH | OH: 81 (±5), CH: 13 (±5), NH: 6 (±5) | [5] |

| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | CH Form | Exclusively CH | [5] |

| 1-Phenyl-3-methyl-5-pyrazolone | Cyclohexane vs. Ethanol | Different Forms | UV spectra differ significantly, indicating a shift in equilibrium | [6] |

Experimental Protocols

The study of tautomerism relies on a combination of spectroscopic and computational methods.

Caption: General workflow for tautomerism analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a standard concentration (e.g., 10 mg/mL).

-

Data Acquisition: Record ¹H, ¹³C, and ideally ¹⁵N NMR spectra at a controlled temperature. Low-temperature NMR can be used to slow proton exchange, allowing for the observation of distinct signals for each tautomer.[7]

-

Data Analysis:

-

Identification: Assign the distinct chemical shifts of protons and carbons to their respective tautomeric forms (CH, NH, OH). For example, the CH form will show a characteristic signal for the CH₂ group at the C4 position, while the OH form will lack this and may show a broad OH proton signal.[5][8]

-

Quantification: Integrate the non-exchangeable proton signals that are unique to each tautomer. The relative ratio of the integrals corresponds to the molar ratio of the tautomers in the equilibrium mixture.[7]

-

B. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, ethanol).

-

Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra. A significant shift in λmax when moving from a non-polar to a polar solvent indicates a shift in the tautomeric equilibrium, as the different tautomers have distinct electronic transitions.[6]

C. Computational Chemistry

-

Structure Optimization: Perform geometry optimization for all possible tautomers (CH, NH, OH) in the gas phase using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4][9]

-

Solvent Effects: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the relative energies and stabilities of each tautomer in different solvents.[8]

-

NMR Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to calculate theoretical NMR chemical shifts. These can be compared with experimental data to aid in the unambiguous assignment of signals to specific tautomers.[1][4]

Conclusion

The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. Spectroscopic and computational evidence conclusively shows that its existence is a solvent-dependent equilibrium among the CH, NH, and OH forms. In polar aprotic solvents like DMSO, the aromatic OH-tautomer is favored, whereas in non-polar solvents such as chloroform, the keto CH-form tends to predominate. This profound solvent-mediated structural plasticity is a critical consideration for professionals in medicinal chemistry and drug development, impacting everything from reaction mechanisms to drug-receptor interactions and formulation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to facilitate its identification and utilization.

Molecular Structure and Properties

This compound (C₄H₆N₂O, Molar Mass: 98.10 g/mol ) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] It exists in tautomeric forms, primarily the keto and enol forms, which can influence its spectroscopic properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

| 2.157 | Singlet | 3H | CH₃ | DMSO-d₆[4] |

| 5.275 | Singlet | 1H | CH (vinyl) | DMSO-d₆[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (and derivatives)

| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 16.2, 14.9 | pyrazolone CH₃, acetyl CH₃ | DMSO[5] |

| 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 13.6 | pyrazolone CH₃ | DMSO[5] |

| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | 17.48, 36.34 | CH₃-3, CH₃-CS | CDCl₃[6] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Methyl-5-pyrazolone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 | N-H stretch[7] |

| 3060 | C-H stretch[7] |

| 1740 | C=O stretch[7] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 98 | 100% | [M]⁺ (Molecular Ion)[2] |

| 41 | ~50% | Fragment |

| 39 | ~45% | Fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectra for derivatives of this compound are available, specific data for the parent compound was not detailed in the provided search results. The UV-Vis absorption characteristics are highly dependent on the solvent and any substituents on the pyrazolone ring.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Synthesis of 3-Methyl-5-pyrazolone

A common method for the synthesis of 3-Methyl-5-pyrazolone involves the condensation reaction of ethyl acetoacetate with hydrazine hydrate.[7][10]

Procedure:

-

To a solution of ethyl acetoacetate (100 mmol) in absolute ethanol (40 mL), add hydrazine hydrate (100 mmol) dropwise with continuous stirring.

-

Maintain the reaction mixture temperature at 60°C and continue stirring for 1 hour.

-

Cool the reaction mixture in an ice bath to precipitate the solid product.

-

Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 3-Methyl-5-pyrazolone.[7]

NMR Spectroscopy

¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

FTIR (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry

GC-MS:

-

Dissolve the sample in a volatile organic solvent.

-

Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The compound will be separated by the GC column and then ionized in the MS (e.g., by electron ionization).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, generating the mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Methyl-5-pyrazolone.

Tautomerism of this compound

Caption: Keto-enol tautomerism of this compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis or characterization of novel derivatives, further specialized spectroscopic techniques and computational studies may be employed.

References

- 1. This compound 98 4344-87-0 [sigmaaldrich.com]

- 2. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]

- 4. jocpr.com [jocpr.com]

- 5. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

chemical properties and reactivity of 3-Methyl-3-pyrazolin-5-one

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] Its versatile chemical nature makes it a crucial building block in the synthesis of a wide range of biologically active molecules and commercial products.[2][3] This guide provides a comprehensive overview of its chemical properties, tautomerism, reactivity, and key experimental protocols, tailored for professionals in research and development. Derivatives of this compound have shown a wide spectrum of pharmacological activities, positioning them as valuable therapeutic agents.[4][5][6][7] Beyond pharmaceuticals, it serves as a critical intermediate in the production of agrochemicals like herbicides and pesticides, as well as in the synthesis of dyes and pigments.[3]

Physical and Chemical Properties

This compound typically appears as a white to light yellow crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and chemical handling.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| CAS Number | 4344-87-0 | |

| Appearance | White to off-white/light yellow crystalline powder | [2] |

| Melting Point | 223-225 °C | |

| pKa | 9.04 ± 0.70 (Predicted) | [2] |

| Solubility | Soluble in 1 M NH₄OH and methanol. | [2] |

Tautomerism: The Key to Reactivity

A critical feature of this compound is its existence in multiple tautomeric forms due to keto-enol and lactam-lactim equilibria.[8][9][10] The three primary tautomers are the CH-form (keto), the OH-form (enol), and the NH-form. The predominant tautomer depends on the solvent and the physical state (solid or solution), which in turn dictates the molecule's reactivity.[8][11] For instance, the enol form is essential for activating the C4 position for electrophilic substitution reactions like C-acylation.[12]

References

- 1. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [paper.researchbib.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]

- 11. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one Derivatives: Core Structures, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-3-pyrazolin-5-one derivatives, a class of heterocyclic compounds with significant and diverse pharmacological applications. This document details their fundamental chemical structures, explores their wide-ranging biological activities with supporting quantitative data, outlines key experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate.

Core Structure and Chemical Properties

This compound, with the chemical formula C₄H₆N₂O, serves as the fundamental scaffold for a vast array of biologically active derivatives.[1] It is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. The compound typically appears as a white to off-white crystalline powder.[1] A key feature of the pyrazolin-5-one ring is its existence in several tautomeric forms, which influences its chemical reactivity and biological interactions.

The versatility of the pyrazolone core allows for chemical modifications at various positions, most notably at the N1, C3, and C4 positions of the ring. These modifications give rise to a wide spectrum of derivatives with tailored pharmacological profiles. One of the most prominent derivatives is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).

Synthesis of this compound and its Derivatives

The classical and most common method for synthesizing the this compound core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester, typically ethyl acetoacetate, and a hydrazine derivative.

General Synthesis Workflow

The synthesis of this compound derivatives can be conceptualized in the following workflow:

References

In-Depth Technical Guide to CAS Number 4344-87-0: 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 4344-87-0, which is 3-Methyl-3-pyrazolin-5-one. While the initial query included a different chemical name, the CAS number is the universally recognized, unique identifier for this specific substance. This document consolidates available data on its properties, outlines general experimental protocols for their determination, and explores the biological context of related compounds, including a representative signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Appearance | Light yellow crystalline powder |

| Melting Point | 223-225 °C |

| Boiling Point | 287 °C at 353 hPa |

| Density | 1.33 g/cm³ |

| Solubility | Soluble in 1 M NH4OH (25 mg/mL), methanol. Moderately soluble in polar solvents. |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | 5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| InChI Key | WGVHNCAJPFIFCR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NN1 |

| pKa | 7.0 |

Experimental Protocols

Detailed experimental procedures are crucial for the verification and further study of a compound's properties. Below are generalized protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Understanding a compound's solubility is essential for its application in various chemical and biological systems.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is fully dissolved, it is deemed "soluble." If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble." This process is repeated with a range of solvents of varying polarities.

Density Determination

The density of a solid can be determined using several methods.

Methodology: Liquid Displacement

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Biological Activity and Signaling Pathways

While specific, well-elucidated signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of pyrazolone derivatives has attracted significant interest in drug discovery for their diverse biological activities. Notably, derivatives of pyrazolone have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The anticancer effects of some related compounds have been linked to the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

Given the user's interest in a compound with the name "4-Anilino-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile" and the audience of drug development professionals, it is pertinent to discuss a relevant signaling pathway targeted by similar heterocyclic compounds. The PI3K/Akt signaling pathway is a critical intracellular pathway that is often dysregulated in cancer and is a common target for novel therapeutics.

Representative Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation, while inhibiting apoptosis.

Below is a simplified diagram of the PI3K/Akt signaling pathway, which could be a potential target for pyrazolone-based inhibitors.

Simplified PI3K/Akt Signaling Pathway

This diagram illustrates how a hypothetical pyrazolone-based inhibitor might target PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.

Conclusion

This compound (CAS 4344-87-0) is a well-characterized organic compound with defined physical and chemical properties. While its own biological signaling pathways are not yet fully elucidated, the broader class of pyrazolone derivatives holds significant promise in the field of drug discovery, with the potential to modulate critical cellular pathways such as the PI3K/Akt pathway. Further research into the specific biological activities of this compound could unveil novel therapeutic applications.

Solubility Profile of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 3-Methyl-3-pyrazolin-5-one in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, a detailed experimental protocol for determining solubility via the gravimetric method, and a standard procedure for the synthesis of this compound. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and dyes. Its solubility in different solvents is a critical parameter for its application in organic synthesis, formulation development, and analytical chemistry. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, developing stable formulations, and establishing reliable analytical methods.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Ethanol | Slightly soluble | [1][2] |

| 5% Caustic Soda Solution | Clear Solution | [3] |

It is important to note that "slightly soluble" is a non-specific term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise and reliable data, experimental determination is necessary.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Apparatus

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation temperature should ideally be below the boiling point of the solvent and the melting point of the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

3.4. Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Experimental Protocol for the Synthesis of this compound

The standard synthesis of this compound involves the condensation of ethyl acetoacetate with hydrazine hydrate.[7][8][9]

4.1. Materials and Reagents

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or ethanol/ethyl acetate mixture)

4.2. Procedure

-

Reaction Setup:

-

In a round bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in absolute ethanol.

-

Slowly add hydrazine hydrate to the stirred solution. The reaction is exothermic, so the addition should be controlled, and cooling may be necessary.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-3 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to yield pure this compound.[7]

-

4.3. Diagram of the Synthesis Workflow

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. ssichem.com [ssichem.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

health and safety information for 3-Methyl-3-pyrazolin-5-one handling

An In-depth Technical Guide to the Health and Safety of Handling 3-Methyl-3-pyrazolin-5-one

This guide provides comprehensive health and safety information for the handling of this compound (CAS: 4344-87-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and requisite safety protocols to ensure its proper use in a laboratory setting.

Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-methyl-2,3-dihydro-1H-pyrazol-3-one, 3-methyl-1H-pyrazol-5-ol |

| CAS Number | 4344-87-0 |

| Molecular Formula | C₄H₆N₂O[1] |

| Molecular Weight | 98.10 g/mol [1] |

| InChI Key | WGVHNCAJPFIFCR-UHFFFAOYSA-N |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is irritation.[1] Adherence to GHS guidelines is mandatory.

GHS Classification Summary [1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Label Elements:

-

Signal Word: Warning[2]

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

-

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented below.

| Property | Value | Source |

| Appearance | Light yellow crystalline powder | Guidechem |

| Melting Point | 223-225 °C | |

| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), Methanol | |

| Storage Class | 11 (Combustible Solids) | |

| Water Contamination Class (WGK) | WGK 3 (severely hazardous to water) |

Handling and Storage

Safe Handling Protocol

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.

-

Preventing Exposure: Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin, eyes, and clothing.[2]

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in laboratory areas. Remove contaminated clothing and wash it before reuse.[2]

-

Dust Control: Minimize dust generation and accumulation during handling and transfer.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[2]

-

Keep in a dark place under an inert atmosphere.

-

Store away from incompatible materials.

Exposure Controls and Personal Protection

Appropriate engineering controls and personal protective equipment (PPE) must be utilized to minimize exposure.

Recommended Personal Protective Equipment (PPE) [2]

| Protection Type | Specification |

| Eye / Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a dust mask (e.g., N95 type) or a respirator approved under appropriate government standards. |

First Aid Measures

Detailed first aid procedures are critical in the event of an exposure.

Emergency First Aid Protocol

-

General Advice: Move the victim to fresh air immediately.[2] If symptoms persist, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]

-

If on Skin: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical help.[2]

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

Prompt and appropriate action is required to mitigate spills.

Spill Cleanup Protocol

-

Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate personal protective equipment (see Section 5.0) to avoid contact with the skin and eyes and to prevent inhalation of dust.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleaning:

-

Do not create dust.

-

Carefully sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Ventilate the area after cleanup is complete.

-

Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary known effects are related to irritation.

Summary of Toxicological Effects

| Effect | Observation |

| Acute Toxicity | Data not available. |

| Skin Irritation | Causes skin irritation.[1][2] |

| Eye Irritation | Causes serious eye irritation.[1][2] |

| Respiratory Irritation | May cause respiratory tract irritation.[1][2] |

| Carcinogenicity | No data available. Not listed by IARC, ACGIH, NTP, or OSHA as a carcinogen. |

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

-

Product Disposal: Contact a licensed professional waste disposal service. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Logical flow of safety information for this compound.

Caption: Experimental workflow for the safe handling of this compound.

References

Unraveling the Molecular Architecture: A Technical Guide to the Theoretical Calculations of 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical calculations of the molecular structure of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] By leveraging computational chemistry methods, this paper provides a comprehensive overview of the molecule's structural parameters, vibrational properties, and tautomeric forms, offering valuable insights for researchers in drug design and materials science.

Molecular Geometry and Tautomerism

This compound, a derivative of pyrazolone, can exist in several tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine isomerism.[2][3] The most common tautomers are the CH, NH, and OH forms.[2] Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.[1][2][4] Studies have shown that the stability of these forms can be influenced by the surrounding medium, with different tautomers being favored in the gas phase versus in solution.[2][4]

The molecular structure of this compound has been investigated using computational methods such as DFT at the B3LYP/6-31G(d) level of theory.[1] These calculations provide optimized geometrical parameters, including bond lengths and bond angles.

Below is a diagram illustrating the key tautomeric forms of this compound.

Caption: Tautomeric forms of this compound.

Computational Methodology: A Detailed Protocol

The theoretical calculations for determining the molecular structure and properties of this compound typically follow a standardized workflow in computational chemistry.

Software and Theoretical Methods

Quantum chemical calculations are commonly performed using software packages like Gaussian.[5] The primary theoretical methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) ab initio methods.[4][6] The B3LYP hybrid functional is a popular choice within DFT for its balance of accuracy and computational cost.[1][4][5] These methods are used in conjunction with a basis set, such as 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals.[1][4][7][8]

Geometry Optimization

The initial step involves constructing the 3D structure of the this compound molecule. This structure is then optimized to find the lowest energy conformation. This process systematically alters the atomic coordinates to minimize the forces on each atom, resulting in a stable molecular geometry.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9] The calculated vibrational frequencies can be compared with experimental data for validation.[7]

NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C).[2][8] These theoretical predictions are valuable for interpreting experimental NMR spectra and aiding in the structural elucidation of the molecule.[1]

The following diagram outlines the general workflow for the theoretical calculation of molecular properties.

Caption: Workflow for theoretical molecular calculations.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and its derivatives. These values are typically calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Geometrical Parameters

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.21 - 1.23 |

| N-N | 1.38 - 1.40 | |

| C-N | 1.35 - 1.39 | |

| C-C | 1.45 - 1.52 | |

| C-H (methyl) | 1.09 - 1.10 | |

| N-H | 1.01 - 1.02 |

Note: These are typical ranges and can vary slightly based on the specific tautomer and computational method.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3400 |

| C=O Stretch | ~1700 |

| C=C Stretch | ~1600 |

| C-N Stretch | ~1460 |

| CH₃ Asymmetric Stretch | ~2990 |

| CH₃ Symmetric Stretch | ~2920 |

Note: Calculated frequencies are often scaled to better match experimental values.[6]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| N-H | 8.0 - 11.0 |

| C-H (ring) | 5.0 - 6.0 |

| C-H (methyl) | 2.0 - 2.5 |

| ¹³C NMR | |

| C=O | 160 - 175 |

| C (attached to methyl) | 140 - 150 |

| C (methylene) | 40 - 50 |

| CH₃ | 10 - 15 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.[10]

Experimental Protocols for Structural Verification

Experimental techniques are crucial for validating the results of theoretical calculations.

Synthesis

The synthesis of this compound and its derivatives often involves the condensation reaction of a hydrazine derivative with ethyl acetoacetate.[11] Solvent-free reaction conditions have also been reported.[11]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.[4] The process involves growing a suitable crystal, mounting it on a diffractometer, collecting diffraction data, and solving the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.[12]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent to determine the chemical environment of the hydrogen and carbon atoms, respectively.[1][4] This information is vital for confirming the connectivity of the molecule and identifying the predominant tautomeric form in solution.[11]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7] The experimental IR spectrum is often compared with the theoretically calculated spectrum to aid in the assignment of vibrational modes.[7]

Conclusion

Theoretical calculations, particularly DFT, provide a powerful tool for investigating the molecular structure and properties of this compound. These computational approaches offer detailed insights into the molecule's geometry, vibrational frequencies, and tautomeric preferences, which are essential for understanding its chemical behavior and biological activity. The synergy between theoretical predictions and experimental validation is crucial for advancing the development of new drugs and materials based on the pyrazolone scaffold.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Methyl-3-pyrazolin-5-one as a coupling component. Azo dyes incorporating the pyrazolone moiety are of significant interest due to their diverse applications in the textile industry, as well as their potential in pharmaceuticals and as analytical reagents.

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic systems. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. This compound is an effective coupling agent due to the presence of an active methylene group, which readily reacts with diazonium salts to form brightly colored azo dyes. The resulting pyrazolone-based azo dyes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2][3]

Synthesis of Azo Dyes from this compound: An Overview

The general synthetic route for producing azo dyes from this compound involves the initial formation of a diazonium salt from a primary aromatic amine. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature (0–5 °C). The resulting diazonium salt is then added to a solution of this compound, usually in an alkaline or neutral medium, to facilitate the coupling reaction and yield the final azo dye.

Caption: General workflow for the synthesis of pyrazolone azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using pyrazolone derivatives as coupling components. While specific examples from the literature may use substituted pyrazolones, the general principles are applicable to this compound.

Protocol 1: General Procedure for the Synthesis of Pyrazolone Azo Dyes

This protocol is a generalized method adapted from several literature sources for the synthesis of azo dyes derived from pyrazolone.[4][5]

Materials:

-

Substituted aniline (or other primary aromatic amine)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

This compound (or other pyrazolone derivative)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

-

Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a beaker.

-

Cool the solution to 0–5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (0.01 mol, 0.69 g) in a small amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (10%) or a mixture of ethanol and sodium acetate.[4]

-

Cool this solution to 0–5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution (from Part A) to the cold solution of the pyrazolone derivative with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

Adjust the pH of the reaction mixture to 6-7 with a suitable buffer or dilute acid/base if necessary to precipitate the dye.[5]

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

-

Collect the precipitated solid dye by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure azo dye.

-

Dry the purified dye in a desiccator or a vacuum oven.

Caption: Detailed workflow of the azo dye synthesis protocol.

Data Presentation

The synthesized azo dyes are typically characterized by various spectroscopic techniques to confirm their structure and purity. The following tables summarize representative data for pyrazolone-based azo dyes as reported in the literature.

Table 1: Spectroscopic Data for Representative Pyrazolone Azo Dyes

| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis (λ_max, nm) | Reference |

| 4a | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |

| 4b | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |

| 5a | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |

| 5b | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |

| 4a (from another study) | 3427 (N-H), 1673 (C=O), 1524 (N=N) | 13.25 (s, 1H, NH), 2.47 (s, 3H, CH₃) | 270-460 | [5] |

| 4b (from another study) | 3409 (N-H), 1675 (C=O), 1523 (N=N) | 13.22 (s, 1H, NH), 2.46 (s, 3H) | 270-460 | [5] |

Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.

Table 2: Physical Properties of Synthesized Pyrazolone Azo Dyes

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance | Reference |

| 4a | C₁₇H₁₂ClN₅OS | 62 | 196-198 | Red solid | [5] |

| 4b | C₁₇H₁₁Cl₂N₅OS | 62 | 210-212 | Orange-red solid | [5] |

| 4c | C₁₇H₁₁FN₂O₂ | 95 | 221-224 | Yellow powder | [7] |

| 4d | C₁₈H₁₄N₂O₂ | 87 | 289 | Not Specified | [7] |

| 4e | C₁₇H₁₁N₃O₄ | 96 | 233-237 | Orange powder | [7] |

Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.

Applications and Significance

Azo dyes derived from this compound and its analogs have a broad spectrum of applications:

-

Textile Dyes: They are used as disperse dyes for coloring synthetic fibers like polyester.[1]

-

Pharmaceuticals: The pyrazolone ring is a key pharmacophore in many biologically active compounds. Azo dyes incorporating this moiety have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3]

-

Analytical Chemistry: These dyes can act as chromogenic reagents for the spectrophotometric determination of metal ions.[8] They have also been investigated as acid-base indicators.[8]

-

Industrial Applications: Pyrazolone-based azo dyes are used in inks, toners, and for coloring paints and varnishes.[4][7]

The versatility in the synthesis, allowing for a wide range of substituents on both the diazonium and pyrazolone components, enables the fine-tuning of the color and properties of the final dye, making this class of compounds a subject of ongoing research and development.

References

- 1. Synthesis and Application of Some Azo and Azomethine Dyes Containing Pyrazolone Moiety | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acu.edu.in [acu.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic compound that functions as an effective chelating agent for a variety of metal ions. Upon complexation, it forms stable, colored solutions, making it a suitable reagent for the quantitative determination of metal ions using spectrophotometry. This application note provides a detailed protocol for the use of this compound in spectrophotometric analysis, along with key performance data for various metal ions based on related pyrazolone derivatives. The method is valued for its simplicity, cost-effectiveness, and reliability.[1]

The underlying principle of this analytical method is the formation of a metal-ligand complex between the metal ion and this compound. The resulting complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.

Chelation Signaling Pathway

The reaction between a metal ion (Mⁿ⁺) and this compound involves the deprotonation of the ligand and subsequent coordination of the metal ion, leading to the formation of a colored complex.

Caption: Chelation of a metal ion by this compound.

Experimental Protocols

This section outlines a general procedure for the spectrophotometric determination of metal ions using this compound. It is important to note that optimal conditions, such as pH and wavelength of maximum absorbance (λmax), may vary for different metal ions and should be determined empirically.

1. Materials and Reagents

-

This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to maintain the desired pH. The optimal pH for complex formation is typically in the slightly acidic to neutral range.

-

Standard Metal Ion Solutions (1000 ppm): Prepare stock solutions of the metal ions of interest from their high-purity salts. Working standards are prepared by serial dilution of the stock solutions.

-

Spectrophotometer: A UV-Visible spectrophotometer capable of measurements in the visible range (typically 350-700 nm).

-

Volumetric flasks and pipettes.

2. General Experimental Procedure

-

Preparation of Calibration Standards:

-

Pipette varying aliquots of a standard metal ion solution into a series of 10 mL volumetric flasks.

-

To each flask, add 1.0 mL of the this compound solution.

-

Add 2.0 mL of the appropriate buffer solution to maintain the optimal pH.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a specified time to ensure complete color development.

-

-

Preparation of the Sample Solution:

-

Prepare the sample solution containing the unknown concentration of the metal ion. Depending on the sample matrix, pre-treatment steps such as digestion or extraction may be necessary.

-

Transfer a suitable aliquot of the sample solution to a 10 mL volumetric flask.

-

Follow the same procedure as for the calibration standards (addition of reagent and buffer, and dilution to volume).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the specific metal-pyrazolinone complex.

-

Use a reagent blank (containing all components except the metal ion) to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.

-

Experimental Workflow Diagram

Caption: General workflow for the spectrophotometric determination of metal ions.

Data Presentation

The following table summarizes the spectrophotometric determination of various metal ions using derivatives of this compound. This data provides a reference for the expected analytical parameters. It is important to note that these values may differ with the parent compound and specific experimental conditions.

| Metal Ion | Ligand (Pyrazolone Derivative) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Reference |

| Mn(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 451 | Not Reported | Not Reported | [2] |

| Co(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 414, 493 | Not Reported | Not Reported | [2] |

| Ni(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 436 | Not Reported | Not Reported | [2] |

| Cu(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 467, 598 | Not Reported | Not Reported | [2] |

| Ag(I) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Not Reported | 6320 | Not Reported | [3] |

| Fe(II) | Tris(pyrazolyl)ethane | ~550 | Not Reported | Not Reported | [4] |

Note: The data presented is for derivatives of this compound and serves as an illustrative guide. Optimal parameters should be determined for the specific application.

Conclusion

This compound is a promising and accessible reagent for the spectrophotometric determination of a range of metal ions. The protocols and data provided in this application note offer a solid foundation for researchers and scientists to develop and validate analytical methods for their specific needs in various fields, including environmental monitoring and pharmaceutical analysis. The simplicity and cost-effectiveness of this method make it a valuable tool in the analytical chemist's repertoire.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds from 3-Methyl-3-pyrazolin-5-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The pyrazolone ring system is a privileged structure in medicinal chemistry, featured in several marketed drugs.[3] This document provides detailed protocols for the synthesis of various classes of bioactive compounds derived from this compound, summarizes key experimental data, and illustrates relevant biological pathways and experimental workflows.

I. Synthesis of Bioactive Pyrazolone Derivatives

The chemical reactivity of the this compound nucleus, particularly at the C4 position, allows for extensive functionalization to generate diverse molecular architectures. Key synthetic strategies include the Knoevenagel condensation to form benzylidene intermediates, which can be further cyclized to create fused heterocyclic systems.

Protocol 1: Synthesis of 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

This protocol details the synthesis of Schiff base intermediates through the condensation of a pyrazolone with various aromatic aldehydes. These intermediates are often biologically active themselves or serve as precursors for more complex molecules.[4]

Experimental Protocol:

-

Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) in absolute ethanol or glacial acetic acid within a round-bottom flask.[4][5]

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.[4]

-